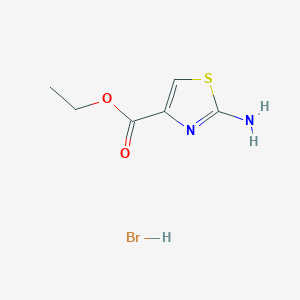
Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Übersicht
Beschreibung
Ethyl 2-aminothiazole-4-carboxylate hydrobromide is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms . It is also known as 2-AMinothiazole-4-carboxylic acid ethyl ester MonohydrobroMide .
Molecular Structure Analysis
The molecular structure of Ethyl 2-aminothiazole-4-carboxylate hydrobromide has been analyzed in several studies . The compound has been synthesized and characterized by FTIR and NMR .
Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-4-carboxylate hydrobromide has a molecular weight of 253.12 . The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Ethyl 2-aminothiazole-4-carboxylate hydrobromide serves as a key starting material in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant importance in medicinal chemistry due to their biological activities .
Antimicrobial Agents
This compound is utilized in the design and synthesis of Schiff bases, which exhibit promising antimicrobial properties. Studies have shown that these derivatives can be effective against multidrug-resistant strains of bacteria and fungi, offering potential new treatments for infections .
Cancer Research
Derivatives of Ethyl 2-aminothiazole-4-carboxylate hydrobromide have been investigated for their cytotoxic properties against cancer cell lines. The compound’s ability to form pyrimidine scaffolds contributes to its cytotoxicity, making it a valuable asset in cancer research .
Safety and Hazards
Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
Ethyl 2-aminothiazole-4-carboxylate hydrobromide, also known as 2-Amino-thiazole-4-carboxylic acid ethyl ester hydrobromide, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be one of the synthesized derivatives of ethyl-2-aminothiazole-4-carboxylate .
Biochemical Pathways
bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall .
Result of Action
The compound and its derivatives have shown moderate to significant antibacterial and antifungal potential . They were found to be effective against gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . They also showed antifungal potential against Candida glabrata and Candida albicans .
Eigenschaften
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminothiazole-4-carboxylate hydrobromide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)


